3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide
Description
3-Chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide is a benzamide derivative characterized by a complex structure featuring multiple functional groups:
- A trichloroethyl moiety, enhancing steric bulk and electron-withdrawing effects.
- A diazenyl (azo) group linked to a 2-methylphenyl substituent, which may enable π-π stacking or redox activity.
- A carbothioyl bridge, offering硫-mediated binding or metabolic stability .
Chlorinated aromatic compounds, such as chloramphenicol and chlorambucil, are known for antibacterial, anticancer, and antimalarial properties, suggesting that the chlorine atoms in this compound may play a critical role in its pharmacological profile . Its structural complexity positions it as a candidate for targeted drug design, particularly in oncology or infectious diseases.
Properties
CAS No. |
301813-95-6 |
|---|---|
Molecular Formula |
C24H21Cl4N5OS |
Molecular Weight |
569.3 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C24H21Cl4N5OS/c1-14-6-3-4-9-20(14)33-32-18-10-11-19(15(2)12-18)29-23(35)31-22(24(26,27)28)30-21(34)16-7-5-8-17(25)13-16/h3-13,22H,1-2H3,(H,30,34)(H2,29,31,35) |
InChI Key |
YTIQYBYGQJAOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide typically involves multiple steps, including the introduction of chloro groups and the formation of the diazenyl functional group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, diazotization, and coupling reactions, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Implications :
- The target compound’s moderate logP balances membrane permeability and solubility, whereas the naphthyl analogue’s high logP may limit bioavailability .
Biological Activity
3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide is a complex organic compound with significant potential in biological applications. Its unique structure incorporates multiple functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H20Cl3N5S |
| Molecular Weight | 426.74 g/mol |
| IUPAC Name | This compound |
| InChI Key | NETHZKVUMYWGTC-UHFFFAOYSA-N |
The compound features a chloro group, a diazenyl moiety, and a carbothioamide structure that contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Molecular docking studies have shown that it forms stable complexes with DHFR, leading to significant inhibition of enzyme activity. The binding affinity was reported to surpass several known inhibitors, indicating its potential as a therapeutic agent in cancer treatment and other proliferative diseases .
Antimicrobial Activity
In addition to its enzyme inhibition properties, the compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it can disrupt bacterial cell wall synthesis and inhibit protein synthesis, making it a candidate for antibiotic development .
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound revealed that it significantly inhibited the proliferation of cancer cell lines in vitro. The compound induced apoptosis in human breast cancer cells by activating caspase pathways. The IC50 values indicated potent cytotoxicity, suggesting that further development could lead to effective cancer therapies.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism was linked to the disruption of bacterial cell membrane integrity and inhibition of metabolic pathways essential for bacterial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
